
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring substituted with an amino group, a chlorofuran moiety, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorofuran-3-carboxylic acid with thiourea and an amine source under acidic or basic conditions to form the triazine ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants and pests.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their activity. Additionally, the triazine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-ol
- 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-sulfide
Uniqueness
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazine ring with the chlorofuran moiety also contributes to its unique properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5ClN4OS |
|---|---|
Poids moléculaire |
228.66 g/mol |
Nom IUPAC |
2-amino-6-(2-chlorofuran-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5ClN4OS/c8-4-3(1-2-13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14) |
Clé InChI |
INJVAXLGFOVZAI-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1C2=NC(=S)N=C(N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


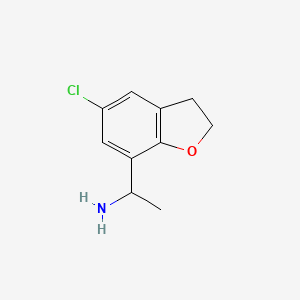
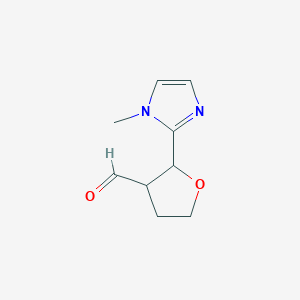
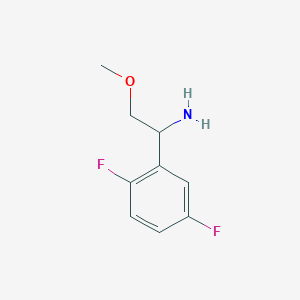
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)
![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)
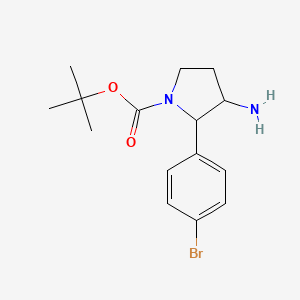
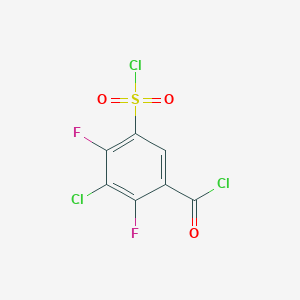
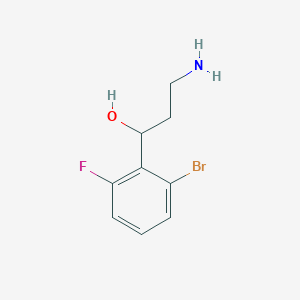
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
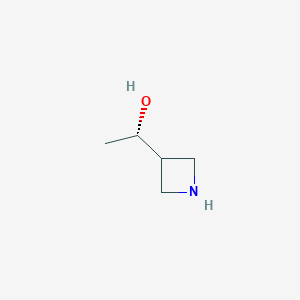
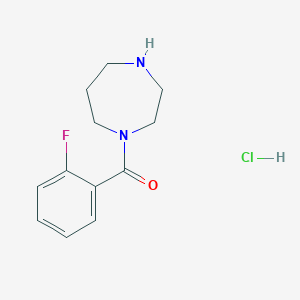
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)

